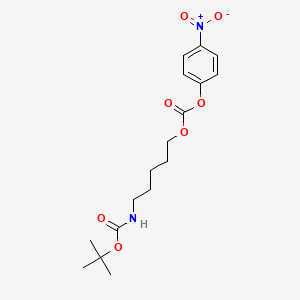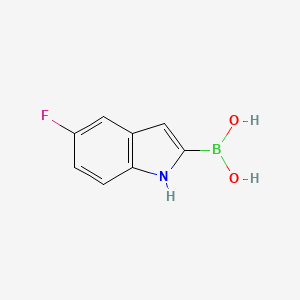
(5-氟-1H-吲哚-2-基)硼酸
描述
“(5-fluoro-1H-indol-2-yl)boronic acid” is a type of organoboron reagent . It is used in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reagent is relatively stable, readily prepared, and generally environmentally benign .
Synthesis Analysis
The synthesis of “(5-fluoro-1H-indol-2-yl)boronic acid” involves the Suzuki–Miyaura coupling . This process involves the use of a variety of boron reagents, with properties tailored for application under specific coupling conditions . The methods to prepare each reagent are outlined in the literature .Molecular Structure Analysis
The molecular formula of “(5-fluoro-1H-indol-2-yl)boronic acid” is C8H7BFNO2 . Its average mass is 178.956 Da and its monoisotopic mass is 179.055389 Da .Physical And Chemical Properties Analysis
“(5-fluoro-1H-indol-2-yl)boronic acid” has a density of 1.2±0.1 g/cm3 . Its boiling point is 446.5±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 74.3±3.0 kJ/mol . The flash point is 223.8±31.5 °C . The index of refraction is 1.535 . The molar refractivity is 69.9±0.5 cm3 .科学研究应用
Synthesis of Indole Derivatives
Indole derivatives are associated with a variety of biological activities and applications in the field of material chemistry . Indolylboronic acids, such as 5-fluoro-1H-indol-2-ylboronic acid, are considered the methods of choice for synthesizing substituted indoles . They are easily available, stable, non-toxic, and new reactions using indolylboronic acids have been described in the literature .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . It uses organoboron reagents, like 5-fluoro-1H-indol-2-ylboronic acid, due to their stability, easy preparation, and environmental benignity .
Transition-Metal-Catalyzed Arylation
Indolylboronic acids are used in transition-metal-catalyzed arylation . This process involves the formation of a new carbon-carbon bond between an aryl halide and an organoboron compound in the presence of a transition metal catalyst .
Multicomponent Reactions
Indolylboronic acids are also used in multicomponent reactions . These reactions involve three or more reactants to form a product, where the product contains significant portions of all the reactants .
Addition Reactions
Addition reactions, where two or more molecules combine to form a larger one, also utilize indolylboronic acids . These reactions are fundamental to organic chemistry .
Biological Activity Probes
Substituted indoles have been reported as affinity probes for the 5-hydroxytryptamine receptor . This suggests that 5-fluoro-1H-indol-2-ylboronic acid could potentially be used in the development of new drugs .
Antiviral Activity
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity . This indicates that 5-fluoro-1H-indol-2-ylboronic acid could be used in the synthesis of antiviral drugs .
Material Chemistry Applications
Indole derivatives have applications in the field of material chemistry . Therefore, 5-fluoro-1H-indol-2-ylboronic acid could potentially be used in the development of new materials .
作用机制
Target of Action
5-Fluoro-1H-Indole-2-Boronic Acid, also known as (5-fluoro-1H-indol-2-yl)boronic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent, in this case, 5-Fluoro-1H-Indole-2-Boronic Acid, transfers an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound is involved in . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
The compound’s stability and readiness for preparation make it a valuable reagent in the suzuki–miyaura coupling reaction .
Result of Action
The result of the action of 5-Fluoro-1H-Indole-2-Boronic Acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is used in the synthesis of various biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .
Action Environment
The action of 5-Fluoro-1H-Indole-2-Boronic Acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is known for its mild and functional group tolerant conditions, which means it can be carried out in a variety of environments . .
安全和危害
“(5-fluoro-1H-indol-2-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions of “(5-fluoro-1H-indol-2-yl)boronic acid” involve its continued use in the Suzuki–Miyaura coupling . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
属性
IUPAC Name |
(5-fluoro-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURMOEZNGAUTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696194 | |
| Record name | (5-Fluoro-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-1H-indol-2-yl)boronic acid | |
CAS RN |
1202709-15-6 | |
| Record name | (5-Fluoro-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



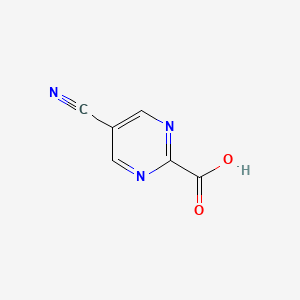
![2,2,2-trifluoro-N-[6-(hydroxyimino)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl]acetamide](/img/structure/B3089849.png)
![6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one](/img/structure/B3089854.png)

![(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3089867.png)

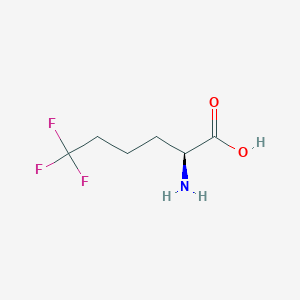
![1-Pyrrolidinecarboxylic acid, 2-[(1R,2R)-1-Methoxy-2-Methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]aMino]propyl]-, 1,1-diMethylethyl ester, (2S)-](/img/structure/B3089892.png)
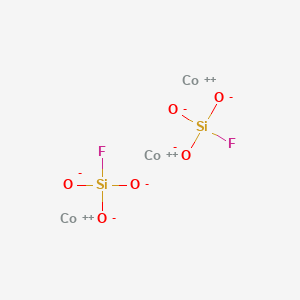
![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)

![4-[(S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3089914.png)
